ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride

Catalog No.
S13313823
CAS No.
M.F
C6H10ClN3O2
M. Wt
191.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-amino-1H-imidazole-5-carboxylate hydrochlo...

Product Name

ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride

IUPAC Name

ethyl 2-amino-1H-imidazole-5-carboxylate;hydrochloride

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H3,7,8,9);1H

InChI Key

MBGYGVGZWLKRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)N.Cl

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H9N3O2C_6H_9N_3O_2 and a molecular weight of approximately 155.15 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The compound is classified as a carboxylate due to the presence of a carboxylic acid group, and it is often encountered in the form of its hydrochloride salt for stability and solubility purposes. Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride is known for its potential biological activities and serves as an important intermediate in organic synthesis.

, including:

  • Condensation Reactions: It can react with ethoxymethylenemalononitrile to yield bicyclic imidazo[1,2-a]pyrimidine compounds. This reaction can be extended to other ethoxymethylene compounds, leading to the formation of enamines that can further cyclize into imidazopyrimidines.
  • Cyclization Reactions: The compound acts as a precursor for synthesizing various fused heterocyclic systems. For example, its reaction with ethyl cyanoacetate and aldehydes can yield condensed 2-amino-4-alkyl-4H-pyran-3-carboxylates.
  • Acylation Reactions: The amino group in the compound readily undergoes acylation with acid anhydrides, allowing for the synthesis of hybrid peptides that incorporate the aminopyrazole carboxylic acid moiety.

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride can be synthesized through various methods:

  • Cyclization from Precursors: A typical synthetic route involves reacting ethoxymethylenemalononitrile with appropriate amines under controlled conditions to yield the desired imidazole derivative.
  • Refluxing with Cyanamide: Another method includes refluxing a mixture of ethyl cyanoacetate and cyanamide in the presence of bases such as potassium carbonate to facilitate cyclization and formation of the imidazole ring .
  • Acid-Catalyzed Reactions: The synthesis may also involve acid-catalyzed reactions where starting materials are subjected to heat and pressure to promote cyclization and functional group transformations.

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride finds applications in several fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting various diseases, particularly those involving cardiovascular and metabolic disorders.
  • Organic Synthesis: The compound is used as a versatile building block for creating complex heterocyclic compounds that have potential biological activities.

Studies on interaction profiles of Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride suggest that its derivatives can interact with various biological targets:

  • Receptor Binding Studies: Research indicates that certain derivatives can bind to angiotensin II receptors, which are critical in regulating blood pressure and fluid balance.
  • Mechanistic Studies: Investigations into the mechanism of action reveal that some derivatives may inhibit pathways involved in cancer cell proliferation and metastasis.

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate177760-04-20.93
Methyl 1H-imidazole-5-carboxylate17325-26-70.85
Methyl 1H-imidazole-5-carboxylate hydrochloride127607-71-00.84
Ethyl 4-amino-1H-imidazole-5-carboxylate21190-16-90.82
Methyl 1-methyl-1H-imidazole-5-carboxylate17289-20-20.80

Uniqueness

Ethyl 2-amino-1H-imidazole-5-carboxylate hydrochloride stands out due to its specific structural features that allow for diverse chemical reactivity and biological activity not fully replicated by its analogs. Its ability to form various derivatives through straightforward synthetic routes enhances its utility in medicinal chemistry compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

191.0461543 g/mol

Monoisotopic Mass

191.0461543 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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